molecular formula C11H9F3N2O B3122909 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole CAS No. 303994-47-0

1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole

Cat. No. B3122909
CAS RN: 303994-47-0
M. Wt: 242.2 g/mol
InChI Key: DTDMMGGCKMTANE-UHFFFAOYSA-N
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Description

1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole, also known as TFB-TBOI, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole is not fully understood. However, it has been proposed that 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole may also inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been found to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been found to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has also been found to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole is a relatively new compound, and further studies are needed to fully understand its properties and potential applications. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole may also have limitations in terms of its solubility and stability under certain conditions.

Future Directions

There are several future directions for research on 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole. One potential direction is to further investigate its anti-cancer activity and its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in material science and catalysis. Additionally, further studies are needed to determine its long-term effects on human health and its potential toxicity.

Scientific Research Applications

1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been found to have potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been used as a catalyst in various reactions, including the synthesis of organic compounds and the oxidation of alcohols.

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10-3-1-9(2-4-10)7-17-16-6-5-15-8-16/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDMMGGCKMTANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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